molecular formula C28H24FN3O5 B12414388 Cabozantinib-d4

Cabozantinib-d4

Cat. No.: B12414388
M. Wt: 505.5 g/mol
InChI Key: ONIQOQHATWINJY-LNFUJOGGSA-N
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Description

Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.

Chemical Reactions Analysis

Types of Reactions

Cabozantinib-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Scientific Research Applications

Cabozantinib-d4 is a deuterated form of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor primarily used in oncology. This compound has garnered attention for its potential applications in cancer treatment, particularly due to its ability to inhibit various pathways associated with tumor growth and metastasis. This article explores the scientific research applications of this compound, focusing on its efficacy, mechanisms of action, and clinical implications.

Inhibition of Tumor Growth

Cabozantinib acts by inhibiting the activity of receptor tyrosine kinases that are overexpressed in various cancers. For example, studies have shown that cabozantinib can effectively eradicate advanced murine prostate cancer through a c-MET-independent immune mechanism, highlighting its role in modulating the tumor microenvironment and enhancing immune responses .

Immune Modulation

Research indicates that cabozantinib induces significant changes in the immune landscape of tumors. It promotes neutrophil infiltration into tumors via the release of chemotactic factors like CXCL12 and HMGB1. This neutrophil-mediated response is crucial for the observed tumor regression in preclinical models . The activation of these immune pathways suggests that this compound could enhance the efficacy of immunotherapies when used in combination.

Treatment of Specific Cancers

Cabozantinib has been approved for treating medullary thyroid cancer and has shown promise in other malignancies such as papillary renal cell carcinoma (PRCC). In clinical trials, cabozantinib demonstrated a median progression-free survival of 9 months for patients with metastatic PRCC . The drug's ability to induce tumor shrinkage was significantly higher compared to other treatments like sunitinib.

Combination Therapies

The potential for this compound to be used alongside immunotherapies is an area of active investigation. Studies suggest that combining cabozantinib with immune checkpoint inhibitors could lead to improved outcomes for patients with various cancers . This combination approach leverages cabozantinib's ability to enhance immune cell infiltration while simultaneously targeting tumor cells directly.

Case Study: Prostate Cancer

A study involving murine models with PTEN/p53 deficient prostate cancer showed that treatment with cabozantinib led to a rapid decrease in tumor volume and significant neutrophil infiltration within 48 hours . This study underscores the importance of understanding the immune response elicited by this compound in enhancing therapeutic efficacy.

Bioanalytical Methods

Recent advancements have been made in developing sensitive bioanalytical methods for quantifying this compound levels in human plasma using liquid chromatography coupled with mass spectrometry (LC-ESI-MSMS). These methods are crucial for pharmacokinetic studies that inform dosing regimens and therapeutic monitoring .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.

    Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness of Cabozantinib-d4

This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.

Biological Activity

Cabozantinib-d4 is a deuterated form of cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI) that has shown significant efficacy in various cancers, particularly renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and data tables.

Cabozantinib targets multiple receptor tyrosine kinases (RTKs), including:

  • c-MET : Involved in tumor growth and metastasis.
  • VEGFR1-3 : Plays a crucial role in angiogenesis.
  • RET : Often mutated in certain cancers.
  • AXL : Associated with cancer progression and resistance to therapies.

These interactions lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells. Notably, this compound's deuterated form may enhance pharmacokinetic properties, potentially improving efficacy and reducing side effects compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetics of this compound indicate altered absorption and metabolism due to deuteration. Studies have shown that deuterated compounds can exhibit:

  • Increased half-life : Slower metabolism may lead to prolonged drug action.
  • Enhanced bioavailability : Improved absorption characteristics.

Case Studies

  • Renal Cell Carcinoma :
    • In a Phase II trial, cabozantinib demonstrated a 72% response rate in patients with metastatic renal cell carcinoma, with significant improvements in progression-free survival (PFS) compared to standard therapies .
    • A recent case report highlighted a patient who achieved complete remission after switching to this compound following severe adverse effects from previous treatments .
  • Hepatocellular Carcinoma :
    • The CELESTIAL trial reported that cabozantinib significantly improved overall survival in patients with unresectable HCC compared to placebo .
    • Pharmacokinetic analyses indicated that dose adjustments based on individual tolerability were crucial for optimizing therapeutic outcomes .

Safety Profile

While effective, this compound is associated with various adverse effects:

  • Common Adverse Events :
    • Hand-foot skin reaction (HFSR)
    • Fatigue
    • Hypertension
    • Diarrhea

The incidence of grade 3-4 adverse events was noted to be as high as 74% in clinical trials . Dose modifications are often necessary to manage these effects while maintaining therapeutic efficacy.

Data Tables

Study/TrialCancer TypeResponse Rate (%)Median PFS (months)Common AEs
METEORMetastatic RCC427.4Fatigue, HFSR
CABOSUNFirst-line mRCC548.6Hypertension, Diarrhea
CELESTIALUnresectable HCC3310.2Fatigue, Nausea

Properties

Molecular Formula

C28H24FN3O5

Molecular Weight

505.5 g/mol

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D

InChI Key

ONIQOQHATWINJY-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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